N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 440331-19-1
VCID: VC11912608
InChI: InChI=1S/C19H20N4O2/c1-14-8-10-15(11-9-14)13-20-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,24)
SMILES: CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol

N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

CAS No.: 440331-19-1

Cat. No.: VC11912608

Molecular Formula: C19H20N4O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide - 440331-19-1

Specification

CAS No. 440331-19-1
Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Standard InChI InChI=1S/C19H20N4O2/c1-14-8-10-15(11-9-14)13-20-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,24)
Standard InChI Key JDVFZTYXAURTMJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzotriazinone scaffold fused to a butanamide chain substituted with a 4-methylbenzyl group. Its molecular formula is C₂₁H₂₂N₄O₂, with a calculated molecular weight of 362.43 g/mol . Key structural elements include:

  • Benzotriazinone Core: A planar heterocyclic system with three nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capacity .

  • Butanamide Linker: A four-carbon chain connecting the benzotriazinone to the aromatic substituent, enhancing conformational flexibility .

  • 4-Methylbenzyl Group: A hydrophobic substituent that may influence membrane permeability and target binding .

Table 1: Comparative Structural Features of Benzotriazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₁H₂₂N₄O₂362.43Benzotriazinone, Butanamide
N-(5,6-Dimethoxyindenyl) AnalogC₂₂H₂₄N₄O₄396.45Indene, Methoxy, Benzotriazinone
N-(3-Chloro-4-methoxyphenyl) AnalogC₁₉H₁₈ClN₃O₃344.78Chlorophenyl, Methoxy, Benzotriazinone

Synthetic Methodology

The synthesis of N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide likely follows a multi-step route analogous to related benzotriazine derivatives :

Step 1: Benzotriazinone Core Formation

  • Diazotization of 2-aminobenzamide derivatives under acidic conditions .

  • Cyclization via intramolecular nucleophilic attack, forming the 1,2,3-benzotriazin-4(3H)-one structure .

Table 2: Optimization Parameters for Key Reactions

Reaction StepTemperature (°C)SolventCatalystYield (%)
Diazotization/Cyclization0–5H₂O/HClNaNO₂65–72
Butanoyl Chloride Alkylation25–30DichloromethaneDMAP82–88
Amide Coupling0–5DMFEDC/HOBt75–80

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, structurally related benzotriazinones exhibit:

Enzyme Inhibition

  • Thymidylate Synthase (TS) Inhibition: Analogous compounds (e.g., ADDF) show competitive inhibition with 5,10-methylenetetrahydrofolate (Ki = 2.3 μM) .

  • Anti-Inflammatory Effects: Benzotriazinones suppress COX-2 and TNF-α production in macrophage models .

Cytotoxic Activity

  • IC₅₀ Values: Substituted benzotriazinones demonstrate cytotoxic activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ ranging from 8.5–12.7 μM .

Applications in Medicinal Chemistry

Anticancer Drug Development

  • The benzotriazinone core interferes with folate metabolism, mimicking pterin structures in TS inhibitors .

  • Butanamide linkers enhance solubility compared to rigid aromatic spacers .

Anti-Inflammatory Agents

  • Hydrophobic 4-methylbenzyl groups improve blood-brain barrier penetration for neuroinflammatory targets.

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